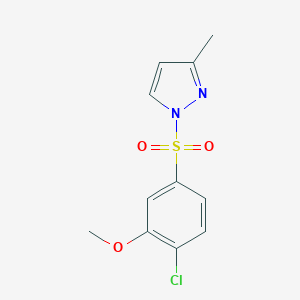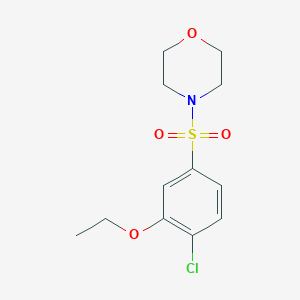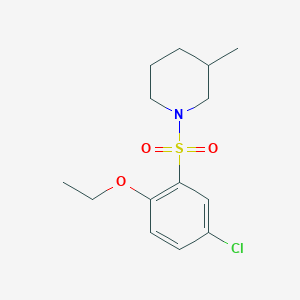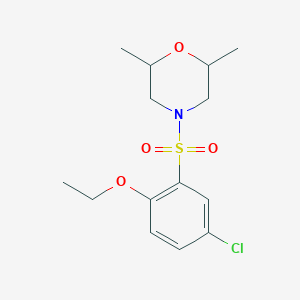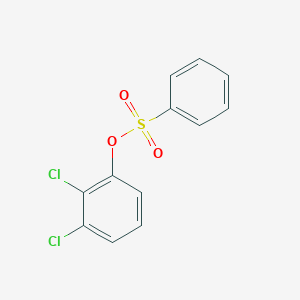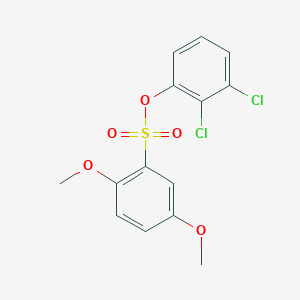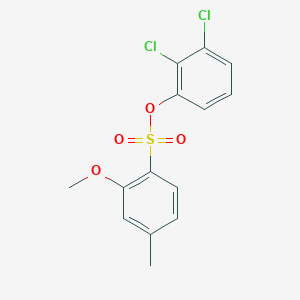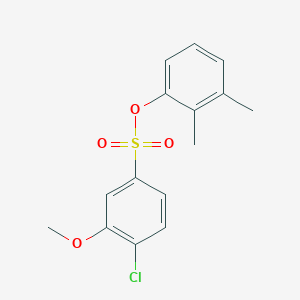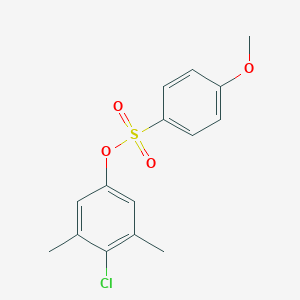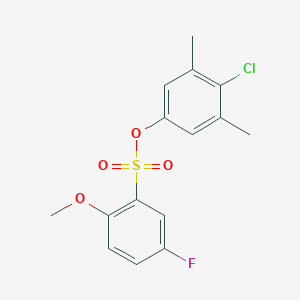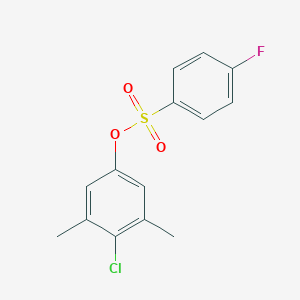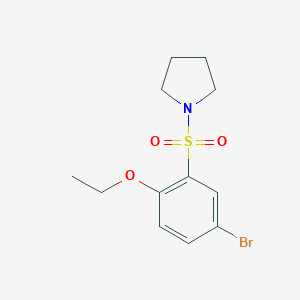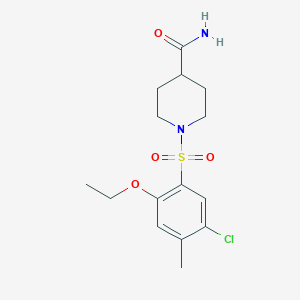
1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide typically involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with piperidine-4-carboxamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its activity against certain pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide include:
5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride: A precursor in its synthesis.
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine: A structurally similar compound with different biological activities.
Other piperidine derivatives: These compounds share the piperidine core but differ in their substituents, leading to varied biological and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
713505-80-7 |
|---|---|
Molecular Formula |
C15H21ClN2O4S |
Molecular Weight |
360.9g/mol |
IUPAC Name |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H21ClN2O4S/c1-3-22-13-8-10(2)12(16)9-14(13)23(20,21)18-6-4-11(5-7-18)15(17)19/h8-9,11H,3-7H2,1-2H3,(H2,17,19) |
InChI Key |
YMNFAWZLZMRNJK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCC(CC2)C(=O)N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


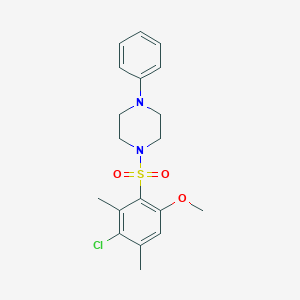
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B486427.png)
